Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)-
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Overview
Description
Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is an organic compound with the molecular formula C22H21NO3. This compound is a derivative of benzamide, featuring a hydroxy group and a phenylethoxy group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- typically involves the reaction of 4-hydroxybenzamide with 3-(2-phenylethoxy)benzyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and phenylethoxy groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-(3-phenylpropyl)benzamide
- N-Hydroxy-4-(®-3-methyl-2-phenylbutanoyl)benzamide
- 4-Hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)benzamide
Uniqueness
Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
951248-25-2 |
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Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H21NO3/c24-20-11-9-19(10-12-20)22(25)23-16-18-7-4-8-21(15-18)26-14-13-17-5-2-1-3-6-17/h1-12,15,24H,13-14,16H2,(H,23,25) |
InChI Key |
VZKHCMVEWLIXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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